L-Homoserine

Catalog No.
S1767616
CAS No.
672-15-1
M.F
C4H9NO3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Homoserine

CAS Number

672-15-1

Product Name

L-Homoserine

IUPAC Name

(2S)-2-amino-4-hydroxybutanoic acid

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1

InChI Key

UKAUYVFTDYCKQA-VKHMYHEASA-N

SMILES

Array

solubility

1000.0 mg/mL

Synonyms

L-homoserine;672-15-1;(s)-2-amino-4-hydroxybutanoicacid;(s)-homoserine;(S)-2-Amino-4-hydroxybutyricacid;(2S)-2-amino-4-hydroxybutanoicacid;h-hoser-oh;Homoserine(VAN);2-Amino-4-hydroxybutyricacid;2-amino-4-hydroxybutyrate;UNII-6KA95X0IVO;2-amino-4-hydroxy-Butyrate;2-amino-4-hydroxy-L-Butyrate;2-amino-4-hydroxy-Butyricacid;CHEBI:15699;(S)-2-Amino-4-hydroxybutanoate;2-amino-4-hydroxybutanoate;UKAUYVFTDYCKQA-VKHMYHEASA-N;(S)-2-amino-4-hydroxy-Butanoate;2-amino-4-hydroxy-L-Butyricacid;MFCD00063090;(S)-2-amino-4-hydroxy-Butanoicacid;HSE;(2S)-2-amino-4-hydroxy-butanoicacid;Butanoicacid,2-amino-4-hydroxy-,(S)-

Canonical SMILES

C(CO)C(C(=O)O)N

Isomeric SMILES

C(CO)[C@@H](C(=O)O)N

The exact mass of the compound L-homoserine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1000000 mg/l (at 30 °c)8.39 m1000.0 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids. It belongs to the ontological category of homoserine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Homoserine is a non-proteinogenic α-amino acid that functions as a critical metabolic intermediate in the aspartate pathway. It is the direct, stereospecific precursor for the biosynthesis of essential amino acids L-threonine, L-methionine, and L-isoleucine in bacteria, plants, and fungi. This positions L-Homoserine not as an end-product, but as a strategic chiral building block for applications in metabolic engineering, fermentation feedstock supplementation, and the synthesis of complex, stereochemically defined molecules. Its procurement is often driven by the need for a specific C4 chiral synthon that is biochemically poised for enzymatic conversion.

Substituting L-Homoserine with its downstream product, L-threonine, or its shorter-chain analog, L-serine, fails in applications where it serves as a specific enzymatic substrate. L-threonine cannot act as a precursor for L-methionine biosynthesis, as the pathway requires the activation of L-homoserine's terminal hydroxyl group, a feature structurally absent in L-threonine. Similarly, enzymes like homoserine kinase and homoserine O-succinyltransferase, which initiate the conversion to threonine and methionine respectively, are highly specific for the γ-hydroxyl group and four-carbon backbone of L-homoserine. Using L-serine, with its β-hydroxyl group, results in a complete failure of these enzymatic transformations. Therefore, for processes reliant on the aspartate metabolic pathway, L-Homoserine is a non-negotiable process chemical, not a substitutable commodity.

Essential Precursor for High-Titer L-Threonine Production in Engineered E. coli

In metabolically engineered E. coli designed for L-threonine production, the conversion of L-homoserine to L-threonine is the critical, yield-limiting stage. The entire production pathway is engineered to maximize the flux of carbon from aspartate to L-homoserine. To achieve high-titer production, downstream conversion of L-homoserine must be precisely controlled; for instance, by deleting the thrB gene (homoserine kinase), engineers can accumulate L-homoserine, demonstrating its role as the direct and necessary intermediate. In one study, engineering the terminal enzymatic step (thrC-docA-thrB-cohA) to more efficiently process the available L-homoserine pool increased the final L-threonine titer by 31.7% compared to the parent strain, highlighting that process efficiency is dependent on the efficient conversion of this specific precursor.

Evidence DimensionL-Threonine Titer Increase
Target Compound Data31.7% increase in L-threonine yield when the enzymatic conversion *from* L-homoserine is optimized.
Comparator Or BaselineParent strain with non-optimized L-homoserine conversion pathway.
Quantified Difference31.7% increase
ConditionsEngineered E. coli strain with an artificial multi-enzyme complex for the threonine synthesis pathway.

This demonstrates that for industrial L-threonine fermentation, L-homoserine is the indispensable, rate-limiting precursor, not an interchangeable amino acid.

Mandatory Precursor for O-Succinyl-L-homoserine (OSH) and Downstream L-Methionine Synthesis

L-Homoserine is the sole biological precursor for O-Succinyl-L-homoserine (OSH), a key platform chemical for L-methionine. In engineered E. coli, blocking the degradation of L-homoserine (e.g., via thrB deletion) and strengthening its synthesis pathway are primary strategies to accumulate OSH. A recent study achieved a titer of 121.7 g/L of OSH by systematically optimizing the precursor pathways leading to and from L-homoserine. This bioprocess is entirely dependent on the specific structure of L-homoserine for the initial enzymatic reaction catalyzed by homoserine O-succinyltransferase. Substitution with any other amino acid, including L-threonine or L-serine, would prevent OSH formation and halt the entire production chain for L-methionine.

Evidence DimensionSubstrate Specificity for OSH Production
Target Compound DataL-Homoserine is the exclusive substrate for homoserine O-succinyltransferase, enabling OSH production titers up to 121.7 g/L.
Comparator Or BaselineL-Threonine, L-Serine (Implicitly zero conversion, as they are not substrates for the required enzyme).
Quantified DifferenceAbsolute requirement (100% vs. 0% conversion)
ConditionsMetabolically engineered Escherichia coli optimized for OSH production in a 50 L fermenter.

For the production of OSH and its derivatives like L-methionine, L-homoserine is a non-substitutable raw material due to strict enzyme specificity.

Differential Solubility and Polymer Conformation Compared to Poly(L-Serine)

The single additional methylene group in L-homoserine's side chain fundamentally alters the properties of its corresponding homopolymer compared to poly(L-serine). Homochiral poly(L-serine) is insoluble in water due to the formation of rigid β-sheet structures. In contrast, poly(L-homoserine) is water-soluble and adopts a disordered conformation in aqueous solution. This distinction is critical for developing biocompatible and non-fouling materials. While racemized poly(D/L-serine) can be used to achieve water solubility, this sacrifices stereochemical control. Procuring L-homoserine provides a direct route to a water-soluble, non-ionic, homochiral polypeptide without requiring racemization or copolymerization.

Evidence DimensionWater Solubility of Homopolymer
Target Compound DataPoly(L-homoserine) is water-soluble.
Comparator Or BaselinePoly(L-serine) is insoluble in water.
Quantified DifferenceQualitative difference: Soluble vs. Insoluble
ConditionsHomochiral homopolypeptides in aqueous solution.

For applications requiring water-soluble, non-ionic, and stereochemically pure polypeptides, L-homoserine is a superior monomer to L-serine, avoiding the insolubility issues or loss of chirality associated with the latter.

Feedstock for Industrial Fermentation of L-Threonine and L-Methionine

As the direct metabolic precursor, L-homoserine is the logical choice for feedstock supplementation or as a target intermediate for overexpression in strains engineered for high-yield L-threonine or L-methionine production. Its use bypasses earlier, heavily regulated enzymatic steps in the aspartate pathway, directly feeding the final stages of synthesis.

Starting Material for Water-Soluble, Homochiral Polypeptides

Where the goal is to synthesize non-ionic, water-soluble biomaterials with defined stereochemistry, L-homoserine serves as a superior monomer compared to L-serine. It allows for the creation of poly(L-homoserine), which avoids the water insolubility caused by the β-sheet formation common to poly(L-serine).

Precursor for the Synthesis of Quorum Sensing Molecules

L-homoserine is the foundational building block for synthesizing L-homoserine lactones, which are crucial signaling molecules in bacterial quorum sensing. Research into antibacterial agents that disrupt quorum sensing relies on the availability of L-homoserine and its derivatives to synthesize probes and inhibitors.

Chiral Building Block for Pharmaceutical Synthesis

The defined stereochemistry and trifunctional nature (amine, carboxyl, hydroxyl) of L-homoserine make it a valuable C4 chiral synthon. It is used as a starting material for complex, non-natural amino acids and other chiral intermediates in multi-step pharmaceutical synthesis, where preserving stereochemical integrity is paramount.

Physical Description

Solid

XLogP3

-4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

119.058243149 Da

Monoisotopic Mass

119.058243149 Da

Heavy Atom Count

8

Melting Point

203 °C

UNII

6KA95X0IVO

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

672-15-1
1927-25-9

Wikipedia

Homoserine

Dates

Last modified: 08-15-2023
Bastard et al. Parallel evolution of non-homologous isofunctional enzymes in methionine biosynthesis. Nature Chemical Biology, doi: 10.1038/nchembio.2397, published online 5 June 2017

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